Dibenzo[a,l]pyrene
Overview
Description
Dibenzo[a,l]pyrene is a high molecular weight polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is one of the five isomers of dibenzopyrene, which differ by the arrangement of aromatic rings. This compound is recognized for its potent carcinogenic properties and is a constituent of tobacco smoke. It is considered to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .
Mechanism of Action
Target of Action
Dibenzo[a,l]pyrene (DBP), a high molecular weight polycyclic aromatic hydrocarbon (PAH), primarily targets DNA . It undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (DEs) that subsequently bind to DNA covalently . This binding hampers the healing mechanism of cascaded biological pathways, resulting in the onset of different diseases .
Mode of Action
DBP interacts with its DNA targets through the formation of DNA adducts . The diastereomers of this compound-diol-epoxides (DBPDEs) namely- (±)-anti-, (±)-syn-, trans- and cis- forms of (-)-anti- and (+)-syn- DBPDEs, interact with DNA . For instance, (±)-anti- and (-)-syn-DBPDEs interact more strongly with dT20 while (+)-syn-DBPDE exhibits strong interaction with dG6 .
Biochemical Pathways
DBP affects the nucleotide excision repair (NER) pathway . The metabolic intermediates of DBP exhibit weak interactions with NER proteins . This imbalance of interaction tendencies relatively favors the DNA-adduct formation than the NER pathway .
Pharmacokinetics
Studies on similar pahs like benzo[a]pyrene suggest that these compounds undergo extensive metabolism .
Result of Action
The primary result of DBP’s action is the formation of DNA adducts, which can lead to mutations and potentially cancer . DBP is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .
Action Environment
DBP is an environmental pollutant primarily produced by the incomplete combustion of woods, charcoals, and fossil fuels . Human exposure to DBP occurs mainly through the smoking of tobacco, inhalation of polluted air, and ingestion of food and water contaminated with combustion products . These environmental factors significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Dibenzo[a,l]pyrene plays a critical role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It undergoes metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive diol-epoxides . These metabolites can covalently bind to DNA, forming DNA adducts that interfere with normal cellular processes . The compound also interacts with proteins such as BAX, Bcl-2, and p53, influencing apoptotic pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce cell proliferation and apoptosis through its interactions with key regulatory proteins . The compound influences cell signaling pathways, including the p53 and JNK pathways, leading to changes in gene expression and cellular metabolism . Additionally, it can cause DNA damage and trigger inflammatory responses in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of DNA adducts and the modulation of protein interactions. The compound’s diol-epoxide metabolites bind covalently to DNA, causing mutations and disrupting DNA repair mechanisms . It also interacts with proteins involved in apoptosis, such as caspases and Bcl-2 family members, leading to the activation of apoptotic pathways . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that prolonged exposure to the compound leads to cumulative metabolic effects, including alterations in amino acid, carbohydrate, and lipid metabolism . The compound’s stability and degradation products can influence its long-term effects on cellular function, with significant impacts observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause subtle metabolic changes, while higher doses lead to more pronounced toxic effects . In mice, high doses of this compound have been shown to induce tumors earlier than other carcinogens, although the overall tumor multiplicity may be lower . These studies highlight the compound’s dose-dependent toxicity and carcinogenicity.
Metabolic Pathways
This compound is metabolized through a series of enzymatic reactions, primarily involving cytochrome P450 enzymes . The compound undergoes hydroxylation and epoxidation, leading to the formation of diol-epoxides that can bind to DNA . These metabolic pathways are crucial for the compound’s carcinogenic effects, as the reactive metabolites are responsible for DNA adduct formation and subsequent cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, where it can exert its toxic effects . Additionally, its metabolites can be transported to different cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound and its metabolites exhibit specific subcellular localization patterns that affect their activity and function. The compound can localize to the nucleus, where it forms DNA adducts and disrupts DNA repair processes . It can also interact with mitochondrial proteins, influencing apoptotic pathways and cellular metabolism . These localization patterns are critical for understanding the compound’s mechanism of action and its impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[a,l]pyrene can be synthesized through various methods, including high-temperature phenyl-mediated addition, cyclization, and dehydrogenation mechanisms. One such method involves the gas-phase reaction of the phenyl radical with triphenylene, utilizing photoelectron photoion coincidence spectroscopy combined with electronic structure calculations .
Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. it can be isolated from environmental samples such as diesel and air particulate material using ultrasonically assisted extraction, silica solid-phase extraction pre-separation, and detection by hyphenated liquid chromatography-gas chromatography-mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[a,l]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react vigorously with strong oxidizing agents, sometimes resulting in explosions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents and bases. The conditions for these reactions vary depending on the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound.
Scientific Research Applications
Dibenzo[a,l]pyrene has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis. Research has shown that this compound undergoes enzymatic reactions yielding electrophilic diastereomeric diol-epoxides that bind to DNA covalently, leading to the onset of various diseases . Additionally, it is used in molecular docking simulations to study its interactions with various cellular targets, such as caspases, BAX, Bcl-2, MDM2, p53, and BRCA1 .
Comparison with Similar Compounds
- Dibenzo[a,e]pyrene
- Dibenzo[a,h]pyrene
- Dibenzo[a,i]pyrene
- Dibenzo[e,l]pyrene
- Benzo[a]pyrene
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-16(6-1)14-17-13-12-15-7-5-11-20-19-9-3-4-10-21(19)24(18)23(17)22(15)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHRSHGARDABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=CC=CC=C6C5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059753 | |
Record name | Dibenzo[a,l]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059753 | |
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Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,l)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Pale yellow solid; [HSDB] | |
Record name | DIBENZO(A,L)PYRENE | |
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Record name | Dibenzo(a,l)pyrene | |
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Boiling Point |
630.6 °C | |
Record name | Dibenzo(a,l)pyrene | |
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Solubility |
Water insoluble, Soluble in concentrated sulfuric acid, Soluble in olive oil | |
Record name | Dibenzo(a,l)pyrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
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Density |
1.28 g/cu cm | |
Record name | Dibenzo(a,l)pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
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Color/Form |
Yellow plates from benzene/ethanol, Pale yellow plates from ethanol, Yellow crystals or flakes | |
CAS No. |
191-30-0 | |
Record name | DIBENZO(A,L)PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18205 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dibenzo[a,l]pyrene | |
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Record name | Dibenzo(a,l)pyrene | |
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Record name | Dibenzo[a,l]pyrene | |
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Record name | Dibenzo[a,l]pyrene | |
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Record name | Dibenzo[def,p]chrysene | |
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Record name | DIBENZO(A,L)PYRENE | |
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Melting Point |
164.5 °C, MP: 164-165 °C | |
Record name | Dibenzo(a,l)pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dibenzo[a,l]pyrene (dibenzo[def,p]chrysene), a potent polycyclic aromatic hydrocarbon (PAH), primarily interacts with DNA through its metabolically activated form, this compound-11,12-dihydrodiol-13,14-epoxide (DB[a,l]PDE). DB[a,l]PDE forms covalent adducts with deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d ]. These adducts distort DNA structure, interfere with replication and transcription, and can lead to mutations [ [] https://www.semanticscholar.org/paper/9b5fd8a9df0539f13f1f9d1b55367495fd69be4b ]. The persistence of these adducts, particularly the dA adducts, is considered a key factor in this compound's high carcinogenicity [ [] https://www.semanticscholar.org/paper/144b915c13b7774c23d84df12ccd35f47b433612 ]. Downstream effects include increased cell proliferation, inflammation, and ultimately tumor formation in various organs, including lung, skin, ovary, and oral tissues [ [] https://www.semanticscholar.org/paper/17295d688d5eab71c08fc6132d0b71b672a0928e , [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].
ANone: this compound has the following structural characteristics:
- Spectroscopic data:
- UV absorption: Exhibits characteristic absorption bands in the UV region, [ [] https://www.semanticscholar.org/paper/cbbe0b9997bd59ac6e1f5e856de49e1468af94f1 ].
- Fluorescence: Exhibits fluorescence in the visible region, valuable for detection and quantification [ [] https://www.semanticscholar.org/paper/cbbe0b9997bd59ac6e1f5e856de49e1468af94f1 ].
- NMR spectroscopy: Provides detailed information about the structure and conformation of the molecule [ [] https://www.semanticscholar.org/paper/6a66bfe278d3480ba0f0d6809c190cbe1b7f8e17 ].
- X-ray diffraction: Reveals the non-planar, distorted structure of the molecule with an angle of 27.6 degrees between the outermost rings and widened bond angles in the fjord region [ [] https://www.semanticscholar.org/paper/e0ef55ee0895d0708343caf8b574911121f851ca ].
ANone: this compound itself is not known to have catalytic properties. Research focuses on its metabolic activation and carcinogenic effects.
ANone: Computational chemistry and modeling play a crucial role in understanding the structure and behavior of this compound and its metabolites.
- Density functional theory (DFT) studies: DFT is used to investigate the conformations, energies, dynamics, and solvent effects on different conformers of this compound diol epoxides (DB[a,l]PDEs) [ [] https://www.semanticscholar.org/paper/e75b209ba43ab06a8f16ba371fe5bc821cbafd31 ]. These studies provide insights into the structural features that influence the reactivity and DNA binding properties of these metabolites.
- Molecular mechanics and dynamics simulations: These simulations can be used to explore the interactions of this compound and its metabolites with DNA, helping to understand how the adducts distort DNA structure and interfere with cellular processes [ [] https://www.semanticscholar.org/paper/254abacf50e7330a2b90ed8a5a200e09e1d77523 ].
ANone: The SAR of this compound focuses on the structural features that contribute to its potent carcinogenicity. Key aspects include:
- Fjord region: The presence of the fjord region in this compound is essential for its high carcinogenic potency. This region allows for the formation of the highly reactive fjord region diol epoxides (DB[a,l]PDEs) [ [] https://www.semanticscholar.org/paper/18c2034371f082837f0151b0c2171fa956b2ad38 ].
- Stereochemistry: The stereochemistry of the DB[a,l]PDEs influences their DNA adduct-forming abilities and the biological consequences of adduct formation [ [] https://www.semanticscholar.org/paper/144b915c13b7774c23d84df12ccd35f47b433612 ].
- Chloro-substitution: Studies on chlorinated this compound derivatives have shown that the position of the chlorine substituent can significantly affect metabolic activation and diol epoxide formation, influencing the predicted biological activity [ [] https://www.semanticscholar.org/paper/100f6be63b725de3b55ea798f538547cc072aa9b ].
ANone: While specific SHE regulations are not mentioned, this compound is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). This classification highlights the need for:
ANone: Studies primarily focus on the metabolic activation and DNA adduct formation of this compound. Detailed PK/PD studies are not a primary focus in the provided research.
ANone: While "efficacy" is not relevant for a carcinogen, abundant research demonstrates the carcinogenic potential of this compound:
- In vitro: this compound and its metabolites induce DNA adduct formation, mutations, and cellular transformations in various cell lines [ [] https://www.semanticscholar.org/paper/9b5fd8a9df0539f13f1f9d1b55367495fd69be4b , [] https://www.semanticscholar.org/paper/5337c8aa22c25fe3bdcfe59f89b1d3c06abd0f7b ].
- In vivo: this compound induces tumors in multiple organs in rodents, including lung, skin, ovary, mammary gland, and oral tissues [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d , [] https://www.semanticscholar.org/paper/17295d688d5eab71c08fc6132d0b71b672a0928e , [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].
ANone: While specific resistance mechanisms are not detailed in the research, variations in susceptibility to this compound-induced carcinogenesis are observed:
- Interindividual variation: Differences in metabolic activation, DNA repair capacity, and other factors can influence an individual's susceptibility [ [] https://www.semanticscholar.org/paper/03bbed5f9eb9b98fdbaa2f6c53c9322bb5bf1cca ].
- Species differences: Different species exhibit varying sensitivities to this compound-induced carcinogenicity [ [] https://www.semanticscholar.org/paper/0233a61793639b22f73c53ee70dffe964f255739 ].
ANone: this compound is a potent carcinogen, classified as a probable human carcinogen by IARC. Its toxicology profile centers on its ability to:
- Cause inflammation: Chronic inflammation is a recognized risk factor for cancer development [ [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].
ANone: Key research milestones related to this compound include:
- Identification as an environmental pollutant: this compound is recognized as a constituent of tobacco smoke, combustion emissions, and other environmental sources [ [] https://www.semanticscholar.org/paper/2881be45cf3d3f052e3add7afe32e7dc96d7e9db ].
- Establishment of its potent carcinogenicity: this compound has consistently been shown to be the most potent carcinogenic PAH tested to date in various animal models [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d , [] https://www.semanticscholar.org/paper/56a1172cced50479f53cd713d82a8bb1869c84da ].
- Elucidation of its metabolic activation pathway: Research has identified this compound-11,12-dihydrodiol-13,14-epoxide (DB[a,l]PDE) as the key metabolite responsible for its DNA adduct formation and carcinogenicity [ [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].
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